4-hydrazinylbenzoate de méthyle

Vue d'ensemble

Description

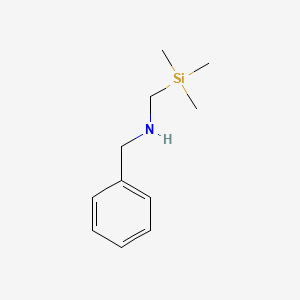

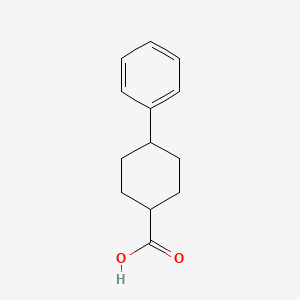

Methyl 4-hydrazinylbenzoate is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 . The compound appears as a yellow to brown solid .

Molecular Structure Analysis

The molecular structure of Methyl 4-hydrazinylbenzoate consists of 22 bonds in total. These include 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Physical And Chemical Properties Analysis

Methyl 4-hydrazinylbenzoate is a yellow to brown solid . It has a molecular weight of 166.18 and its IUPAC name is methyl 4-hydrazinobenzoate . The compound has an InChI code of 1S/C8H10N2O2/c1-12-8(11)6-2-4-7(10-9)5-3-6/h2-5,10H,9H2,1H3 .Applications De Recherche Scientifique

Inhibition de la kinase du récepteur du facteur de croissance épidermique (EGFR)

4-hydrazinylbenzoate de méthyle: a été utilisé dans la synthèse de nouveaux dérivés de benzohydrazide qui agissent comme des inhibiteurs potentiels de la kinase EGFR . Ces composés sont importants dans la recherche sur le cancer car l'EGFR joue un rôle crucial dans la croissance cellulaire, la différenciation et la prolifération tumorale. Par exemple, le composé H20, qui comprend cette fraction, a présenté une activité antiproliférative puissante contre diverses lignées cellulaires cancéreuses, suggérant sa promesse comme agent anticancéreux .

Activité antiproliférative

Les dérivés du This compound ont montré des activités antiprolifératives significatives. Ceci est mesuré par leur capacité à inhiber la croissance des cellules cancéreuses. Le composé mentionné précédemment, H20, a montré de faibles valeurs de CI50 contre des lignées cellulaires telles que A549 (cancer du poumon), MCF-7 (cancer du sein), HeLa (cancer du col de l'utérus) et HepG2 (cancer du foie), indiquant une forte puissance .

Études d'amarrage moléculaire

This compound: les dérivés ont été soumis à des études de modélisation et d'amarrage moléculaires pour prédire leur activité biologique et leur relation structure-activité (RSA). Ces études aident à comprendre comment ces composés interagissent au niveau moléculaire avec la kinase EGFR et aident à la conception de médicaments anticancéreux plus efficaces .

Synthèse de diverses chalcones substituées

Ce composé est également impliqué dans la synthèse de diverses chalcones substituées, qui sont des intermédiaires importants dans la création de divers agents pharmacologiquement actifs. Le processus implique l'agitation d'acétophénones substituées et de naphtaldéhyde en présence de This compound .

Développement de médicaments anticancéreux

La recherche sur les dérivés du This compound est motivée par le besoin permanent de médicaments anticancéreux nouveaux et efficaces. Le rôle du composé dans le développement d'inhibiteurs de la kinase EGFR le positionne comme un précieux précurseur dans la synthèse d'agents anticancéreux potentiels .

Rôle dans la thérapeutique du cancer

Étant donné son implication dans la synthèse de composés présentant des activités antiprolifératives, le This compound joue un rôle dans le domaine plus large de la thérapeutique du cancer. Ses dérivés pourraient faire partie de thérapies combinées qui ciblent différentes voies impliquées dans la progression du cancer .

Synthèse chimique et science des matériaux

Au-delà de ses applications biologiques, le This compound est également pertinent dans les domaines de la synthèse chimique et de la science des matériaux. Ses propriétés en font un candidat pour la synthèse de molécules et de matériaux complexes avec des fonctions spécifiques .

Applications en chimie analytique

En chimie analytique, le This compound peut être utilisé comme réactif ou comme élément de base pour synthétiser des composés qui pourraient servir d'étalons ou de réactifs dans diverses techniques analytiques .

Safety and Hazards

Methyl 4-hydrazinylbenzoate may pose certain hazards. It’s recommended to ensure adequate ventilation when handling the compound. Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .

Analyse Biochimique

Biochemical Properties

Methyl 4-hydrazinylbenzoate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as epidermal growth factor receptor (EGFR) kinase, where it acts as an inhibitor . This interaction is crucial as EGFR is involved in cell growth and differentiation, and its overexpression is often linked to cancer . The compound’s ability to inhibit EGFR kinase suggests its potential as an antiproliferative agent, making it a promising candidate for cancer research .

Cellular Effects

Methyl 4-hydrazinylbenzoate has been observed to affect various types of cells and cellular processes. In cancer cell lines such as A549, MCF-7, HeLa, and HepG2, the compound exhibits antiproliferative activity . It influences cell function by inhibiting cell growth and inducing apoptosis. Additionally, it impacts cell signaling pathways, particularly those involving EGFR, leading to reduced cell proliferation and increased cell death . The compound also affects gene expression by downregulating genes associated with cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of Methyl 4-hydrazinylbenzoate involves its binding interactions with biomolecules. The compound binds to the active site of EGFR kinase, inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways that promote cell growth and survival . Additionally, Methyl 4-hydrazinylbenzoate may induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-hydrazinylbenzoate have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies indicate that continuous exposure to Methyl 4-hydrazinylbenzoate leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of Methyl 4-hydrazinylbenzoate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Methyl 4-hydrazinylbenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . This metabolism results in the formation of metabolites that may contribute to its biological activity . Additionally, Methyl 4-hydrazinylbenzoate affects metabolic flux by altering the levels of key metabolites involved in cellular processes .

Transport and Distribution

Within cells and tissues, Methyl 4-hydrazinylbenzoate is transported and distributed through interactions with transporters and binding proteins . The compound is taken up by cells via specific transporters and accumulates in cellular compartments where it exerts its effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability . These interactions determine the localization and accumulation of the compound, impacting its overall efficacy .

Subcellular Localization

The subcellular localization of Methyl 4-hydrazinylbenzoate plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and cellular metabolism .

Propriétés

IUPAC Name |

methyl 4-hydrazinylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-2-4-7(10-9)5-3-6/h2-5,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXAQCVNJUHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328291 | |

| Record name | methyl 4-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4510-12-7 | |

| Record name | methyl 4-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1362593.png)

![2-Chloro-6-ethoxybenzo[d]thiazole](/img/structure/B1362606.png)

![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid](/img/structure/B1362612.png)